A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester
A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure, properties, and applications of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.
Core Molecular Structure
DBCO-PEG13-NHS ester is a sophisticated chemical tool comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a specific and crucial role in its function as a molecular linker.
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Dibenzocyclooctyne (DBCO): This is the "bioorthogonal" handle of the molecule. DBCO is a strained cyclooctyne that reacts with high specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2][3] This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][2][3][4]
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Polyethylene Glycol (PEG13): The central part of the molecule is a flexible spacer arm consisting of 13 repeating ethylene glycol units. This PEG linker enhances the overall water solubility of the molecule and its conjugates.[5][6][7] Furthermore, it provides a long, flexible connection that minimizes steric hindrance between the molecules being conjugated, which can improve reaction efficiency and maintain the biological activity of the labeled biomolecules.[5][6]
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N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine residues found on proteins or the N-terminus of polypeptides, to form a stable and covalent amide bond.[8][][10][11] This reaction proceeds optimally at a neutral to slightly alkaline pH (7.2-9) and results in the release of N-hydroxysuccinimide as a byproduct.[8][11]
The combination of these three components in a single linear molecule allows for a powerful, two-step "orthogonal" conjugation strategy. First, a biomolecule containing primary amines (like an antibody) is labeled with the DBCO group via the NHS ester reaction. After removing the excess linker, this newly DBCO-functionalized biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the copper-free click reaction.
Quantitative Data
The physicochemical properties of DBCO-PEG13-NHS ester are summarized below. Note that some values may vary slightly between suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₅₂H₇₅N₃O₁₉ | [5][12] |
| Molecular Weight | ~1046.17 g/mol | [5][12] |
| Purity | Typically ≥95% | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C for long-term storage (months to years) | [5][12] |
| Shipping Conditions | Ambient temperature | [5][12] |
| CAS Number | 2784618-59-1 | [5] |
Experimental Workflow and Protocols
A primary application of DBCO-PEG13-NHS ester is the two-step labeling of biomolecules. The logical workflow for conjugating an antibody to an azide-modified molecule (e.g., a fluorescent dye, drug, or oligonucleotide) is illustrated below.
Caption: Workflow for antibody conjugation using DBCO-PEG13-NHS ester.
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for conjugating a DBCO moiety to an antibody using DBCO-PEG13-NHS ester, followed by a click reaction with an azide-containing molecule.
A. Materials and Reagents:
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Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).
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DBCO-PEG13-NHS ester.
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Anhydrous Dimethylsulfoxide (DMSO).
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Azide-functionalized molecule of interest.
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Spin desalting columns for purification.
B. Protocol for DBCO Labeling (Step 1):
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Prepare the Antibody: Adjust the concentration of the antibody to 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
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Prepare the DBCO Reagent: Immediately before use, dissolve the DBCO-PEG13-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[13]
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Reaction Incubation: Add a 20-30 fold molar excess of the dissolved DBCO-PEG13-NHS ester to the antibody solution.[4][13] The final concentration of DMSO in the reaction should ideally be below 20%.[4][13]
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Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][13]
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Quench the Reaction: To stop the labeling reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[4][13] Incubate for an additional 15 minutes at room temperature.[13] This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.
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Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[13]
C. Protocol for Copper-Free Click Reaction (Step 2):
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Reaction Setup: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[13]
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Incubation: Allow the reaction to proceed overnight at 4°C or for 1-4 hours at room temperature.[13] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[3][4]
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Final Purification: Purify the final antibody conjugate from excess azide-reagent using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or another desalting column.
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Validation: The final conjugate can be validated and characterized using techniques like SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry.[13]
Signaling Pathways and Logical Relationships
The utility of DBCO-PEG13-NHS ester is rooted in its ability to link two distinct molecular entities. This relationship can be visualized as a logical pathway for creating complex biomolecular constructs.
Caption: Logical relationship of components in a bioconjugation reaction.
References
- 2. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]
- 6. DBCO-NHCO-PEG13-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 7. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. medkoo.com [medkoo.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
